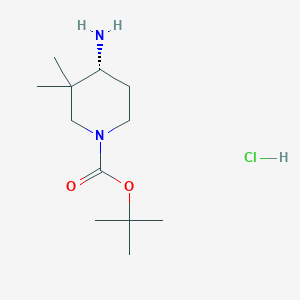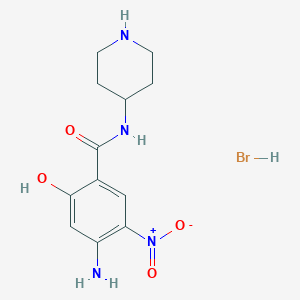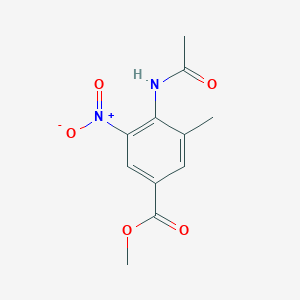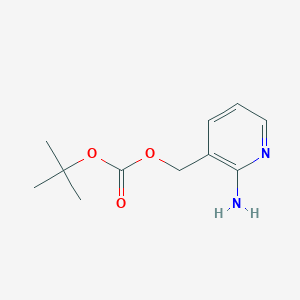
(2-氨基吡啶-3-基)甲基叔丁基碳酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyridine-containing biaryls, such as “(2-Aminopyridin-3-yl)methyl tert-butyl carbonate”, is often challenging. Traditional cross-coupling reactions, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed as solutions for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .Molecular Structure Analysis
The molecular structure of “(2-Aminopyridin-3-yl)methyl tert-butyl carbonate” is available in various databases such as PubChem .科学研究应用
合成与表征
- 配体合成与分析: Carreño等人(2014年)的研究展示了类似于(2-氨基吡啶-3-基)甲基叔丁基碳酸酯的配体的合成和表征。这种含有分子内氢键的配体通过各种光谱技术和计算分析进行了分析,揭示了其电子和分子结构的见解(Carreño等人,2014)。
催化和化学转化
- 催化应用: Deeken等人(2006年)探索了羰基金属氨基吡啶配合物的合成和表征。这些配合物与问题中的化合物具有类似的结构,被用于芳基氯活化和氢硅烷聚合,表明在催化中存在潜在应用(Deeken et al., 2006)。
药物和药物化学
- 前药合成: Saari等人(1984年)的研究涉及与(2-氨基吡啶-3-基)甲基叔丁基碳酸酯相关的酯类化合物的合成,这些化合物被评估为氨基酸甲多巴的前体。这表明在药物化学中开发前药的潜在应用(Saari et al., 1984)。
生物共轭和生物传感
- 生物共轭研究: Bischof等人(2013年)对功能化钌(II)多吡啶配合物的合成和光诱导CO释放研究进行了研究,其中包括2-氨基吡啶衍生物,表明可以开发CORM-肽核酸生物共轭物,突出了在生物传感和生物医学应用中的应用(Bischof et al., 2013)。
化学合成和反应
- 化学合成和反应: Xue和Silverman(2010年)关于与(2-氨基吡啶-3-基)甲基叔丁基碳酸酯结构相关的N→O叔丁氧羰基(Boc)迁移的研究展示了在合成化学中的反应性和潜在应用(Xue & Silverman, 2010)。
属性
IUPAC Name |
(2-aminopyridin-3-yl)methyl tert-butyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)15-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRLHVHTNGFRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OCC1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-3-yl)methyl tert-butyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

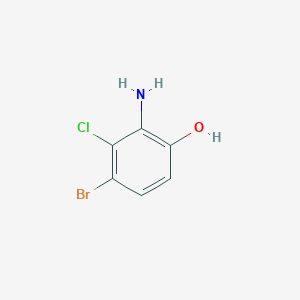
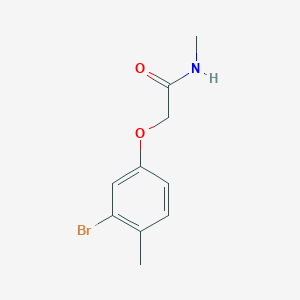
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)
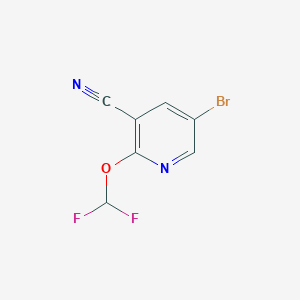
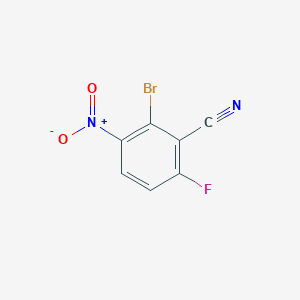

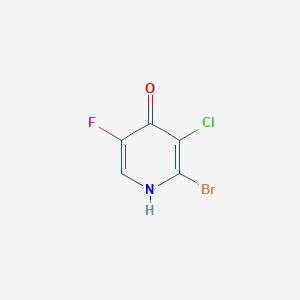
![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)
